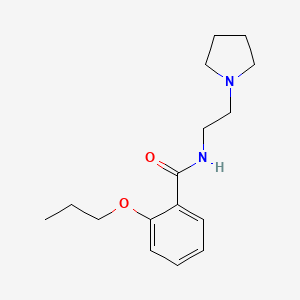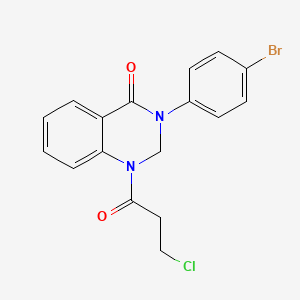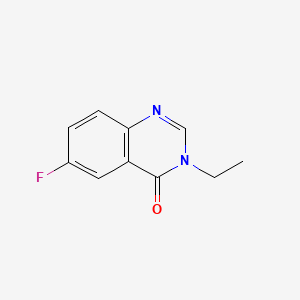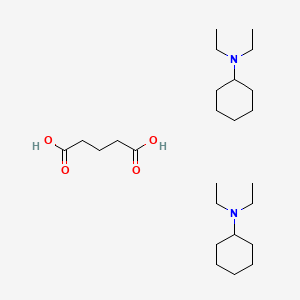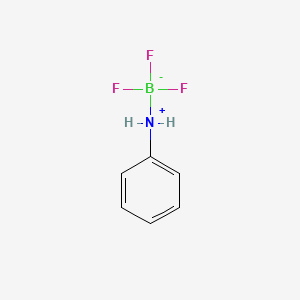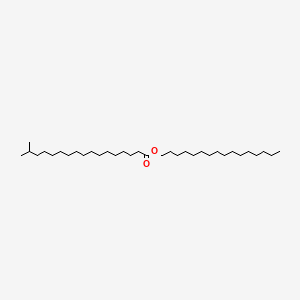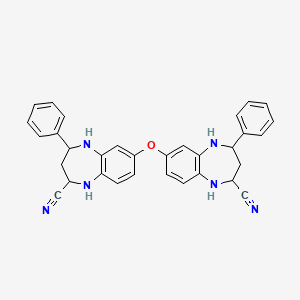![molecular formula C28H30N2P2 B13776042 (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane typically involves the reaction of (2S,3S)-butane-2,3-diamine with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile or electrophile, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
Scientific Research Applications
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane exerts its effects involves coordination to a metal center, forming a chiral complex. This complex can then participate in various catalytic cycles, inducing enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Comparison with Similar Compounds
Similar Compounds
(R,R)-1,2-Bis(diphenylphosphino)ethane (DPPE): Another chiral ligand used in asymmetric synthesis.
(R,R)-1,2-Bis(diphenylphosphino)cyclohexane (DPPX): Known for its high enantioselectivity in hydrogenation reactions.
(R,R)-1,2-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand with applications in cross-coupling reactions.
Uniqueness
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is unique due to its specific chiral environment, which allows for high enantioselectivity in a variety of catalytic reactions. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial settings.
Properties
Molecular Formula |
C28H30N2P2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S,3S)-2-N,3-N-bis(diphenylphosphanyl)butane-2,3-diamine |
InChI |
InChI=1S/C28H30N2P2/c1-23(29-31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30-32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24,29-30H,1-2H3/t23-,24-/m0/s1 |
InChI Key |
CWQVOKGGIVSYHN-ZEQRLZLVSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


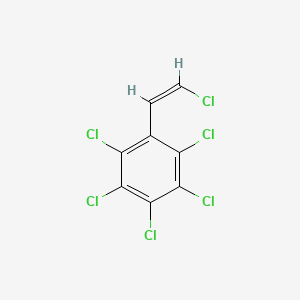
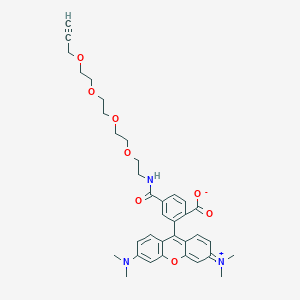

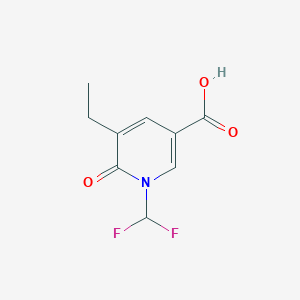
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
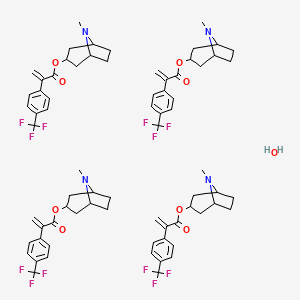
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
